molecular formula C6H17O21P5 · 10NH4 B1154428 D-myo-Inositol-1,3,4,5,6-pentaphosphate (ammonium salt)

D-myo-Inositol-1,3,4,5,6-pentaphosphate (ammonium salt)

カタログ番号 B1154428
分子量: 760.4
InChIキー: XBTRUCOJSYAABC-WQKSOBCJSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Inositol-1,3,4,5,6-pentaphosphate (Ins(1,3,4,5,6)P5) is one of the many inositol phosphate isomers that act as small, soluble second messengers in the transmission of cellular signals. It can be interconverted with Ins(3,4,5,6)P4 by a 1-kinase/1-phosphatase cycle, as well as with Ins(1,4,5,6)P4 in a 3-kinase/3-phosphatase cycle. Ins(1,3,4,5,6)P5 inhibits the phosphorylation and kinase activity of Akt/PKB, inducing apoptosis in ovarian, lung, and breast cancer cells. It exhibits antiangiogenic activity in vitro, blocking capillary tube formation of HUVEC, as well as antitumor effects against cancer xenografts in nude mice. Ins(1,3,4,5,6)P5 binds to the PH domain of Grp1 with a Kd of 590 nM.

科学的研究の応用

Applications in Gynecological and Endocrine Disorders

D-myo-Inositol-1,3,4,5,6-pentaphosphate and its derivatives are pivotal in multiple signaling pathways in the human body. Particularly noteworthy is its role in treating polycystic ovary syndrome (PCOS), as it enhances the quality of oocytes, regularizes menstrual cycles, and boosts ovulation rates. Besides, it shows promise in preventing gestational diabetes among at-risk patients. The compound is also involved in the phospholipase C pathway, suggesting a potential link to hypothyroidism treatment. Additionally, its ability to inhibit aromatase expression, pivotal for endometrial tissue growth, positions it as a potential therapeutic agent in treating endometriosis. Despite these profound implications, further research is essential to fully exploit its potential in managing endocrine-related disorders (Swora et al., 2022).

Management of Polycystic Ovary Syndrome (PCOS)

Inositol isomers, especially Myo-inositol and D-chiro-inositol, are significant in managing PCOS. They potentially improve metabolic, hormonal, and reproductive aspects of PCOS. In assisted reproductive technologies, Myo-inositol and combined treatments enhance clinical outcomes. Additionally, Myo-inositol monotherapy has been effective in preventing and treating gestational diabetes mellitus (GDM), though further research is needed to solidify these findings (Gateva et al., 2018).

Treatment of Diabetes Mellitus

Inositol and myo-inositol hexakisphosphate (IP6) are gaining attention for their beneficial properties in managing diabetes mellitus. Research highlights their role in improving diabetic indices by regulating activities of metabolic enzymes involved in lipid and carbohydrate metabolism. The combination of IP6 and inositol supplements demonstrates potential in modulating insulin secretion, serum leptin concentrations, and mitigating vascular damage. This review suggests that inositol and IP6 may offer a natural alternative to conventional diabetes treatments, though more research is needed to understand their mechanisms of action fully (Omoruyi et al., 2020).

Enhancing Phytate Availability in Soils

Phytate, a derivative of myo-inositol hexakisphosphate, plays a significant role in soil organic phosphorus. As a major nutrient, optimizing soil phytate-P can potentially enhance the economic and environmental sustainability of agricultural production. Research suggests that strategies involving plant and microbial secretion of mobilizing agents can improve phytate solubility and mineralization, thereby enhancing phytate-P availability in the rhizosphere. However, further investigation is required to understand the processes influencing phytate-P acquisition by plants and to develop effective molecular biotechnologies for better soil phytate dynamics (Liu et al., 2022).

特性

分子式

C6H17O21P5 · 10NH4

分子量

760.4

InChI

InChI=1S/C6H17O21P5.10H3N/c7-1-2(23-28(8,9)10)4(25-30(14,15)16)6(27-32(20,21)22)5(26-31(17,18)19)3(1)24-29(11,12)13;;;;;;;;;;/h1-7H,(H2,8,9,10)(H2,11,12,13)(H2,14,15,16)(H2,17,18,19)(H2,20,21,22);10*1H3/t1-,2?,3?,4?,5?,6?;;;;;;;;;;

InChIキー

XBTRUCOJSYAABC-WQKSOBCJSA-N

SMILES

O[C@@H]1[C@H](OP([O])([O-])=O)[C@@H](O[P+]([O-])([O-])=O)[C@H](OP([O])([O-])=O)[C@@H](OP([O-])([O-])=O)[C@@H]1OP([O])([O-])=O.[NH4+].[NH4+].[NH4+].[NH4].[NH4].[NH4+].[NH4+].[NH4].[NH4+].[NH4]

同義語

Ins(1,3,4,5,6)P5; 1,3,4,5,6-IP5 (sodium salt)

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。